4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline
Description
Properties
IUPAC Name |
4-(3-fluorophenoxy)pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O/c18-12-5-3-6-13(11-12)21-17-16-9-4-10-20(16)15-8-2-1-7-14(15)19-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAGHFBUXFBSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline can be achieved through several methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For example, the reaction of 1-(2-isocyanophenyl)-1H-pyrroles with visible light in the presence of carboxylic acid derivatives can lead to the formation of pyrrolo[1,2-a]quinoxalines . Another method involves the use of N-(2-aminophenyl)pyrroles and aldehydes in an aqueous medium with an ionic liquid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrroloquinoxaline derivatives.
Substitution: Formation of substituted pyrroloquinoxaline derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antifungal, and antiparasitic activities.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases such as AKT kinase and human protein kinase CK2 . These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at Position 4
The 4-position of pyrrolo[1,2-a]quinoxaline is a critical site for modulating biological activity. Key comparisons include:
Biological Activity
4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrroloquinoxaline core with a fluorinated phenoxy group. This structural modification is significant as it can influence the compound's biological properties.
Synthesis Methods:
- The synthesis typically involves multi-step reactions starting from substituted anilines or other nitrogen-containing precursors. Various methodologies have been reported, including microwave-assisted synthesis and palladium-catalyzed reactions, which enhance yield and reduce reaction times .
Anticancer Activity
Numerous studies have demonstrated that pyrrolo[1,2-a]quinoxaline derivatives exhibit significant anticancer properties. The following table summarizes key findings from various research studies:
Mechanisms:
- Kinase Inhibition: The compound acts as a kinase inhibitor, disrupting signaling pathways critical for cancer cell proliferation .
- Antiparasitic Properties: It has shown efficacy against Leishmania species, indicating potential for treating parasitic infections .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies have indicated that certain derivatives possess broad-spectrum antimicrobial activity.
Key Findings:
- Compounds derived from pyrrolo[1,2-a]quinoxaline exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- The presence of specific substituents on the quinoxaline core was found to enhance antimicrobial efficacy.
Case Studies
- Anticancer Efficacy in Lymphoma Models:
- Antimicrobial Screening:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for pyrrolo[1,2-a]quinoxaline derivatives, and how can they be adapted for 4-(3-fluorophenoxy) substitution?
- Methodology : The core synthesis involves intramolecular aromatic nucleophilic displacement. For 4-substituted derivatives, a reaction sequence starting with carboxamide precursors and displacing fluoride/nitro groups is effective. Campiani et al. (1991) achieved this via substitution of aromatic fluoride by carboxamide moieties, yielding derivatives in good overall yields (~60–75%) . Adapting this for 3-fluorophenoxy substitution would require introducing the phenoxy group via nucleophilic aromatic substitution (e.g., using 3-fluorophenol under basic conditions).
Q. How do substituents like fluorine influence the electronic properties and reactivity of pyrrolo[1,2-a]quinoxaline?
- Methodology : Density functional theory (DFT) calculations demonstrate that electron-withdrawing groups (e.g., fluorine) reduce electron density at the quinoxaline core, altering reactivity in electrophilic substitutions. Fluorine’s inductive effect stabilizes intermediates in nucleophilic reactions, while steric effects from bulky substituents may hinder certain pathways . Comparative NMR studies (e.g., chemical shift changes in NMR) can empirically validate computational predictions.
Q. What experimental protocols are recommended for assessing the biological activity of 4-(3-fluorophenoxy)pyrrolo[1,2-a]quinoxaline derivatives?
- Methodology : Derivatives are typically screened against target enzymes (e.g., kinase inhibitors) or microbial strains (e.g., Candida albicans). For antifungal testing, a microdilution assay (MIC determination) is used with standardized strains (e.g., ATCC 90028). Bioactivity optimization involves iterative structural modifications guided by IC/MIC values and computational docking (e.g., AutoDock Vina) .
Advanced Research Questions
Q. How can computational methods streamline the design of this compound derivatives with enhanced bioactivity?
- Methodology : Quantum mechanical calculations (e.g., DFT for HOMO-LUMO analysis) predict reactive sites, while molecular dynamics simulations assess ligand-protein binding stability. ICReDD’s workflow integrates reaction path searches and machine learning to prioritize synthetic routes. For example, substituent effects on binding affinity to C. albicans targets (e.g., CYP51) can be modeled using Schrödinger Suite .
Q. What strategies mitigate contradictions in reported synthetic yields for pyrrolo[1,2-a]quinoxaline derivatives?
- Methodology : Discrepancies often arise from reaction conditions (e.g., solvent polarity, catalyst loading). For example, Pd-catalyzed cross-coupling reactions may yield 40–85% depending on ligand choice (e.g., BINAP vs. XPhos). Systematic optimization via Design of Experiments (DoE) identifies critical parameters. Cross-validation with HPLC purity data (>95%) and reproducibility protocols (e.g., ICH guidelines) ensures reliability .
Q. How can green chemistry principles be applied to the synthesis of this compound?
- Methodology : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Wang et al. (2016) demonstrated aerobic oxidation using O as a terminal oxidant, achieving 70–90% yields with reduced waste . Microwave-assisted synthesis (e.g., 150°C, 30 min) further cuts energy use by 50% compared to conventional heating .
Q. What advanced analytical techniques resolve structural ambiguities in pyrrolo[1,2-a]quinoxaline derivatives?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (e.g., - HSQC) assigns regiochemistry. For fluorinated analogs, NMR coupled with NOESY distinguishes positional isomers. X-ray crystallography (e.g., CCDC deposition) provides definitive proof of substitution patterns .
Q. How do structure-activity relationship (SAR) studies guide the optimization of this compound for pharmacological applications?
- Methodology : Key SAR findings include:
- Phenoxy substitution : 3-Fluorophenoxy enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration.
- Quinoxaline core modifications : Electron-withdrawing groups at C-4 increase kinase inhibitory potency (e.g., IC < 100 nM for JAK2) .
Systematic variation of substituents (e.g., methyl vs. trifluoromethyl) and in vitro ADMET profiling (e.g., microsomal stability) refine lead compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
